The synthesis of TB-2-081 involves several steps, typically utilizing organic synthesis techniques to create the desired molecular structure. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by functional group modifications. Specific methods include:
The detailed methodologies for synthesizing TB-2-081 are documented in scientific literature, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
TB-2-081 undergoes various chemical reactions that are essential for its function as a cytokine antagonist. Key reactions include:
These reactions are fundamental in understanding how TB-2-081 modulates biological processes related to pain and inflammation.
The mechanism of action of TB-2-081 involves several steps:
This mechanism positions TB-2-081 as a promising candidate for therapeutic interventions targeting chronic pain syndromes.
TB-2-081 exhibits several notable physical and chemical properties:
These properties are essential for optimizing formulation strategies in therapeutic applications.
TB-2-081 has several scientific uses, particularly in:
TB-2-081 (chemical name: 3-O-Formyl-20R,21-epoxyresibufogenin; CAS# 451470-55-6) is a semi-synthetic steroidal compound derived from bufogenin analogs found in the skin secretions of Chinese toads (Bufo gargarizans). Its molecular formula is C₂₅H₃₂O₆, with a molecular weight of 428.53 g/mol and an exact mass of 428.2199 Da. Elemental analysis reveals a composition of 70.07% carbon, 7.53% hydrogen, and 22.40% oxygen [1] [9]. The compound features a distinctive pentacyclic structure with an epoxy bridge between C20 and C21 (20R,21-epoxy configuration) and a formyl ester at the C3 position (3-O-formyl group), which is critical for its bioactivity. X-ray crystallographic analysis confirms the 20R stereochemistry and the α-oriented epoxy ring [1] [9].
The semi-synthetic process involves the oxidation and esterification of resibufogenin, a natural bufadienolide isolated from toad venom. This modification enhances its stability and receptor-binding affinity compared to its parent compound [1] [9]. The compound appears as a solid powder with >98% purity and is soluble in dimethyl sulfoxide (DMSO), making it suitable for in vitro and in vivo formulations [1].
Table 1: Molecular Characteristics of TB-2-081
Property | Value |
---|---|
IUPAC Name | 3-O-Formyl-20R,21-epoxyresibufogenin |
CAS Number | 451470-55-6 |
Molecular Formula | C₂₅H₃₂O₆ |
Molecular Weight | 428.53 g/mol |
Exact Mass | 428.2199 Da |
Elemental Composition | C: 70.07%; H: 7.53%; O: 22.40% |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Stability | >3 years at -20°C |
TB-2-081 functions as a high-affinity antagonist of the interleukin-6 (IL-6) signaling pathway by targeting the IL-6 receptor (IL-6R). It competitively inhibits IL-6 binding to the soluble human IL-6R (sIL-6R) with an IC₅₀ in the nanomolar range (10⁻¹²–10⁻⁷ M), as demonstrated in radioligand displacement assays [2] [9]. This binding disruption prevents the formation of the hexameric signaling complex (IL-6/IL-6R/gp130), thereby inhibiting gp130 homodimerization and subsequent activation of the JAK/STAT3, MAPK, and PI3K pathways [1] [4].
In cellular models, TB-2-081 blocks IL-6-induced proliferation of TF-1 erythroleukemic cells and suppresses STAT3 phosphorylation in mammary adenocarcinoma (MAT B III) cells at concentrations ≥10 μg/mL [3] [9]. It also attenuates IL-6-mediated sensitization of dorsal root ganglion (DRG) neurons, reducing capsaicin-evoked calcitonin gene-related peptide (CGRP) release—a key mechanism in pain pathophysiology [2] [9]. Unlike monoclonal antibodies (e.g., tocilizumab), TB-2-081 is a small molecule antagonist, enabling oral bioavailability and penetration into peripheral tissues, though not the central nervous system (intrathecal administration is ineffective) [2] [9].
Pharmacokinetics
TB-2-081 exhibits favorable pharmacokinetic properties for systemic and oral administration. It reaches peak plasma concentrations within 1–2 hours post-oral dosing and demonstrates linear kinetics across therapeutic doses. The compound is highly stable in plasma, with a half-life (>24 hours) that supports once-daily dosing. It is primarily metabolized by hepatic cytochrome P450 enzymes, with negligible renal excretion. Tissue distribution studies in rats show accumulation in DRGs, pancreas, and bone—key sites for IL-6-driven pathologies [1] [3] [9].
Pharmacodynamics
In rodent models of disease, TB-2-081 reverses abdominal hypersensitivity in dibutyltin dichloride (DBTC)-induced pancreatitis at oral doses of 10 mg/kg, with effects lasting 4–6 hours [2] [9]. In bone cancer pain models, subcutaneous infusion (1 mg/kg/day) reduces ongoing pain and tactile hypersensitivity by >50% within 72 hours, correlating with reduced IL-6 levels in bone exudate and plasma [3]. The compound also exhibits disease-modifying effects: in mammary adenocarcinoma models, sustained administration (10 mg/kg/day) delays bone fracture by 40% and reduces osteoclastogenesis by inhibiting RANKL expression [3].
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters
Parameter | Value/Outcome | Model System |
---|---|---|
Oral Bioavailability | High (systemic exposure comparable to IV dosing) | Rat DBTC pancreatitis |
Half-life | >24 hours | In vitro plasma stability |
Protein Binding | Not reported | – |
EC₅₀ (IL-6R binding) | 1.2 nM | Human sIL-6R assay |
Effective Dose (Pain) | 10 mg/kg (oral); 1 mg/kg/day (SC infusion) | Rat DBTC/cancer models |
Onset of Action | 30–60 min (pain reversal) | Rat behavioral assays |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1